4S-TTP Is a 3.7-Fold More Efficient Substrate Than Natural dTTP for Klenow Fragment DNA Polymerase
In a direct steady-state head-to-head comparison using the Klenow fragment (exo⁻) of E. coli DNA polymerase I, 4S-TTP was incorporated opposite template adenine with a catalytic efficiency (Vmax/Km) of 5.9 × 10⁶, which is 3.7-fold higher than the 1.6 × 10⁶ measured for natural dTTP under identical conditions [1]. The enhanced efficiency derives predominantly from a 3.5-fold lower Km (2.0 μM for 4S-TTP vs 7.0 μM for dTTP), while Vmax values are nearly identical (11.8% min⁻¹ vs 11.0% min⁻¹) [1]. An independent study confirmed that kcat/Km values for 4S-TTP are within a factor of ~3 of those for TTP with both Klenow fragment and HIV-1 reverse transcriptase [2].
| Evidence Dimension | Catalytic efficiency (Vmax/Km) for single-nucleotide insertion opposite template adenine |
|---|---|
| Target Compound Data | Vmax/Km = 5.9 × 10⁶; Km = 2.0 ± 0.1 μM; Vmax = 11.8 ± 0.1% min⁻¹ |
| Comparator Or Baseline | Natural dTTP: Vmax/Km = 1.6 × 10⁶; Km = 7.0 ± 1.8 μM; Vmax = 11.0 ± 2.3% min⁻¹ |
| Quantified Difference | 3.7-fold higher catalytic efficiency; Km reduced by 3.5-fold (2.0 vs 7.0 μM) |
| Conditions | Klenow fragment (exo⁻) of E. coli DNA polymerase I; template base adenine; steady-state kinetics; 37°C |
Why This Matters
A 3.7-fold efficiency advantage means less enzyme and shorter incubation times are needed for complete primer extension in preparative enzymatic DNA synthesis, reducing cost and improving yield for modified oligonucleotide production.
- [1] Sintim HO, Kool ET. Enhanced base pairing and replication efficiency of thiothymidines, expanded-size variants of thymidine. J Am Chem Soc. 2006;128(2):396-397. doi:10.1021/ja0562447. PMID: 16402811. View Source
- [2] Rao TV, Haber MT, Sayer JM, Jerina DM. Incorporation of 4-thiothymidine into DNA by the Klenow fragment and HIV-1 reverse transcriptase. Bioorg Med Chem Lett. 2000;10(9):907-910. doi:10.1016/S0960-894X(00)00123-2. PMID: 10853657. View Source
